Potency vs. 20S Proteasome β5 Subunit: N-Me-Val-Leu-anilide is Less Potent than MG-132 but More Potent than Lactacystin
N-Me-Val-Leu-anilide inhibits the chymotrypsin-like activity of the 20S proteasome β5 subunit with an IC₅₀ of 0.8 μM . This value is approximately 8-fold less potent than the widely used peptide aldehyde MG-132 (IC₅₀ = 0.1 μM) , but approximately 6-fold more potent than the natural product lactacystin (IC₅₀ = 4.8 μM) . Epoxomicin, an epoxyketone inhibitor, exhibits sub-nanomolar potency (IC₅₀ = 4 nM) .
| Evidence Dimension | IC50 for 20S proteasome chymotrypsin-like activity |
|---|---|
| Target Compound Data | 0.8 μM |
| Comparator Or Baseline | MG-132 (0.1 μM), Lactacystin (4.8 μM), Epoxomicin (0.004 μM) |
| Quantified Difference | 8-fold less potent than MG-132; 6-fold more potent than lactacystin |
| Conditions | In vitro enzymatic assay using purified 20S proteasome and fluorogenic peptide substrate (values from separate studies) |
Why This Matters
This compound provides an intermediate potency window suitable for studies where complete proteasome shutdown is undesirable or where a moderate level of inhibition is needed to avoid cytotoxicity.
